6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate
Overview
Description
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate typically involves the reaction of 4-fluorobenzoic acid with 6-oxo-1-phenyl-1,6-dihydropyridazine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the pyridazinone derivative under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The fluorine atom in the 4-fluorobenzenecarboxylate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzoate: Similar in structure but with a methoxy group instead of a fluorine atom.
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-chlorobenzenecarboxylate: Contains a chlorine atom instead of a fluorine atom.
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-bromobenzenecarboxylate: Contains a bromine atom instead of a fluorine atom.
Uniqueness
The uniqueness of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate lies in its fluorine atom, which can significantly influence the compound’s reactivity, biological activity, and physicochemical properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this derivative particularly interesting for drug development .
Properties
IUPAC Name |
(6-oxo-1-phenylpyridazin-3-yl) 4-fluorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3/c18-13-8-6-12(7-9-13)17(22)23-15-10-11-16(21)20(19-15)14-4-2-1-3-5-14/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLPKRXRGRNEIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326876 | |
Record name | (6-oxo-1-phenylpyridazin-3-yl) 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819827 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478029-18-4 | |
Record name | (6-oxo-1-phenylpyridazin-3-yl) 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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